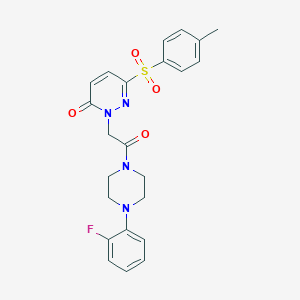

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one” is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(2-nitrobenzyl)piperazin-1-ylmethanone derivatives containing piperazine structures were designed and synthesized2. However, the specific synthesis process for “2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one” is not available in the retrieved data.Molecular Structure Analysis

The molecular structure analysis of the compound is not available in the retrieved data.Chemical Reactions Analysis

The chemical reactions involving the compound “2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one” are not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound “2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one” are not available in the retrieved data.Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds with structural similarities, particularly those featuring piperazine moieties and fluoro-substituted phenyl rings, have been extensively studied for their antimicrobial activities. For instance, a study by Yurttaş et al. (2016) synthesized dithiocarbamate derivatives bearing thiazole/benzothiazole rings and evaluated their antimicrobial activity against various microorganism strains, demonstrating significant antimicrobial potential (Yurttaş et al., 2016). Additionally, Mishra and Chundawat (2019) synthesized a series of piperazine derivatives and assessed their antimicrobial activity, with certain compounds showing potent activity against gram-negative bacterial strains (Mishra & Chundawat, 2019).

Antinociceptive and Anti-inflammatory Activities

Research on compounds containing piperazine and fluoro-substituted phenyl groups also extends into the investigation of their antinociceptive and anti-inflammatory properties. Gokçe et al. (2001) synthesized a series of 3-pyridazinones carrying arylpiperazino moieties and evaluated them for antinociceptive activity, finding one compound to be notably active (Gokçe, Doğruer, & Şahin, 2001).

Enzyme Inhibition and Structural Studies

Further studies have explored the enzyme inhibition capabilities and structural elucidation of similar compounds. For example, Ting et al. (2011) conducted a structure-activity relationship study on pyridazinones as glucan synthase inhibitors, identifying compounds with significant efficacy in an in vivo mouse model of Candida glabrata infection (Ting et al., 2011). Structural studies, such as that by Sanjeevarayappa et al. (2015), have characterized novel compounds through X-ray diffraction, providing insights into their molecular architecture and potential interactions with biological targets (Sanjeevarayappa et al., 2015).

Safety And Hazards

The safety and hazards associated with the compound “2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one” are not available in the retrieved data.

Orientations Futures

The future directions for the research and development of “2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one” are not available in the retrieved data.

Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Propriétés

IUPAC Name |

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)sulfonylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4S/c1-17-6-8-18(9-7-17)33(31,32)21-10-11-22(29)28(25-21)16-23(30)27-14-12-26(13-15-27)20-5-3-2-4-19(20)24/h2-11H,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVVCSBZHEMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B2985147.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)

![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)